molecular formula C9H13N3O5 B8688423 1,3-Propanediol, 2-[(6-methoxy-3-nitro-2-pyridinyl)amino]-

1,3-Propanediol, 2-[(6-methoxy-3-nitro-2-pyridinyl)amino]-

Cat. No.: B8688423
M. Wt: 243.22 g/mol
InChI Key: BETAXRDTVFAQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Propanediol, 2-[(6-methoxy-3-nitro-2-pyridinyl)amino]- is a useful research compound. Its molecular formula is C9H13N3O5 and its molecular weight is 243.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Propanediol, 2-[(6-methoxy-3-nitro-2-pyridinyl)amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Propanediol, 2-[(6-methoxy-3-nitro-2-pyridinyl)amino]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

IUPAC Name

2-[(6-methoxy-3-nitropyridin-2-yl)amino]propane-1,3-diol

InChI

InChI=1S/C9H13N3O5/c1-17-8-3-2-7(12(15)16)9(11-8)10-6(4-13)5-14/h2-3,6,13-14H,4-5H2,1H3,(H,10,11)

InChI Key

BETAXRDTVFAQMF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])NC(CO)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-Methoxy-2-chloro-3-nitropyridine (36.94 g, 195.9 mmol) and 2-aminopropane-1,3-diol (35.65 g, 391.3 mmol) were stirred in ethanol (500 ml) at reflux under argon for 3 h. The mixture was allowed to cool to room temperature and left overnight. The solvent was partially removed under reduced pressure (to ca. 150 ml) and the resulting bright yellow slurry was poured into ice-water (1.5 L) with vigorous stirring. The mixture was stirred for 1 h then filtered with suction while cold. The solid was washed with ice-cold water (200 ml) and air-dried to give the title compound as a bright yellow solid (45.03 g, 94%). LCMS showed desired product (93%) plus 7% starting material. The product was used without further purification.
Quantity
36.94 g
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reactant
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35.65 g
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500 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4 g (0.0212 mol) of the product 2-chloro-3-nitro-6-methoxypyridine, 40 ml of ethanol and 3.86 g (0.042 mol) of 2-aminopropane-1,3-diol are placed in a fully equipped round-bottomed flask. The mixture is refluxed for 2 hours with stirring and is then poured onto an ice/water mixture with stirring. The precipitate formed is filtered off by suction and dried under vacuum to constant weight. 4.54 g of yellow powder are obtained, ie a yield of 88.2%.
[Compound]
Name
product
Quantity
4 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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3.86 g
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ice water
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40 mL
Type
solvent
Reaction Step Five
Yield
88.2%

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